N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide
Description
N-(4-(Benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide is a spirocyclic compound featuring a unique 3-azaspiro[5.5]undeca-1,4-diene core. Its structure includes a benzylthio group at position 4, two cyano substituents at positions 1 and 5, and a 2-chloroacetamide moiety. This compound shares structural similarities with spirocyclic derivatives reported in the literature, particularly those with sulfur-containing substituents and nitrile groups, which are known to influence reactivity and biological activity .
Properties
IUPAC Name |
N-(4-benzylsulfanyl-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-11-18(27)25-19-16(12-23)21(9-5-2-6-10-21)17(13-24)20(26-19)28-14-15-7-3-1-4-8-15/h1,3-4,7-8,26H,2,5-6,9-11,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPWIGACOWEWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(NC(=C2C#N)SCC3=CC=CC=C3)NC(=O)CCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide typically involves multicomponent condensation reactions. One common method includes the condensation of cyclopentylidenemalononitrile, cyanoacetic acid amides or thioamides, and alkylating agents . The reaction is often carried out in anhydrous ethanol at room temperature with sodium ethoxide as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide has several applications in scientific research:
Medicinal Chemistry: Potential anticancer activity due to its ability to interact with biological targets.
Materials Science: Used in the development of new materials with unique properties.
Biological Studies: Investigated for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action for N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on synthesis, spectral data, and physicochemical properties.
Key Observations:
Spirocyclic Core Variations: The target compound’s 3-azaspiro[5.5]undeca-1,4-diene core distinguishes it from the 1,4-diazaspiro[5.5]undecane in 7d () and the 7-azaspiro[4.5]decane in 16a ().
Functional Group Impact: The 1,5-dicyano groups in the target compound contrast with the 3,5-dioxo groups in 7d, which enhance electrophilicity and hydrogen-bond acceptor capacity . The 2-chloroacetamide moiety may confer higher reactivity compared to the N-(4-chlorophenyl)carbamoyl group in Compound 12 (), as chloroacetamides are prone to nucleophilic substitution .
Synthetic Efficiency: Yields for analogous compounds (e.g., 58–97% in and ) suggest that spirocyclic systems are synthetically accessible, though the target compound’s dicyano groups may require stringent conditions to avoid side reactions.
Spectral Signatures: The cyano groups (IR: ~2200 cm⁻¹) and amide C=O (IR: ~1650 cm⁻¹) in the target compound align with data from 11b () and 7d (). However, the benzylthio group’s $^1$H NMR signals (δ 7.2–7.5) would overlap with aromatic protons in Compound 12 .
Biological Activity
N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies and research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The compound is characterized using various analytical techniques such as NMR, MS, and IR spectroscopy to confirm its structure and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related thiazole and sulphonamide derivatives have shown significant activity against various bacterial strains:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4e | 6.28 | A. niger |
| 4h | 6.63 | C. albicans |
| 4d | 6.72 | E. coli |
| 4a | 6.45 | S. typhi |
These findings suggest that the benzylthio and dicyano groups may enhance the antimicrobial efficacy of the compound .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been documented. For example, certain sulphonamide derivatives demonstrated significant inhibition of carrageenan-induced paw edema in rats, with percentages reaching up to 94.69% at specific time intervals . This suggests that this compound may similarly exert anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Compounds in this class have been shown to induce oxidative stress in microbial cells, leading to cell death.
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in inflammation and microbial growth.
- Cellular Targeting : The structural features allow for interaction with specific cellular targets, enhancing their therapeutic efficacy.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating various dicyano derivatives, it was found that compounds with similar structures showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the dicyano group was crucial for enhancing the binding affinity to bacterial targets.
Case Study 2: Anti-inflammatory Assessment
Another study investigated the anti-inflammatory properties of related compounds in a rat model, demonstrating significant reductions in inflammation markers post-treatment with these derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
